Sandalore

Catalog No.
S576949
CAS No.
65113-99-7
M.F
C14H26O
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sandalore

CAS Number

65113-99-7

Product Name

Sandalore

IUPAC Name

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3

InChI Key

NGYMOTOXXHCHOC-UHFFFAOYSA-N

SMILES

CC1=CCC(C1(C)C)CCC(C)C(C)O

Synonyms

3-methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-pentanol, pentamethylcyclopent-3-ene-butanol, Sandalore

Canonical SMILES

CC1=CCC(C1(C)C)CCC(C)C(C)O

Mechanism of Action

Studies suggest that Sandalore interacts with olfactory receptors (ORs) present in human hair follicles. These receptors, originally associated with the sense of smell, are now known to play broader roles in various tissues, including hair growth regulation []. Sandalore specifically activates OR2AT4, leading to:

  • Increased production of Insulin-like Growth Factor 1 (IGF-1): IGF-1 is a crucial growth factor promoting hair follicle growth by stimulating cell proliferation [].
  • Reduced apoptosis (cell death) in hair follicles: This allows for a longer growth (anagen) phase and less shedding [].

These findings suggest that Sandalore may influence hair growth by mimicking the effects of natural ligands (molecules that bind to receptors) on OR2AT4, ultimately promoting hair growth.

Clinical Studies

A double-blind, placebo-controlled clinical trial investigated the efficacy of topical Sandalore application in treating TE in women. The study involved participants receiving either a 1% Sandalore solution or a placebo for 24 weeks. Results demonstrated that the Sandalore group experienced:

  • Reduced hair shedding: Compared to the placebo group, the Sandalore group showed a significant decrease in hair shedding [].
  • Increased hair volume: The Sandalore group displayed a notable increase in hair volume compared to the placebo group [].
  • Improved patient satisfaction: Participants in the Sandalore group reported greater satisfaction with overall hair growth outcomes compared to the placebo group [].

Sandalore, chemically known as 3-Campholenyl-2-butanol, is a synthetic compound characterized by its sandalwood-like fragrance. It acts as a selective agonist for the olfactory receptor OR2AT4, which plays a crucial role in various biological processes, including hair growth and skin regeneration. Sandalore is notable for its ability to prolong the anagen phase of hair follicles, thereby enhancing hair growth by decreasing apoptosis in hair matrix keratinocytes and increasing the production of insulin-like growth factor 1 (IGF-1) in the outer root sheath of hair follicles .

  • Oxidation: This can involve oxidizing agents like potassium permanganate or chromium trioxide, converting Sandalore into corresponding ketones or carboxylic acids.
  • Reduction: Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride can yield alcohols from Sandalore.
  • Substitution: Nucleophilic substitution reactions may occur, where the hydroxyl group in Sandalore is replaced by other functional groups using reagents like thionyl chloride .

These reactions are essential for both understanding the compound's reactivity and its potential applications in various fields.

Sandalore exhibits significant biological activity primarily through its interaction with the olfactory receptor OR2AT4. This interaction leads to:

  • Calcium Signaling: The binding of Sandalore to OR2AT4 induces an increase in intracellular calcium levels, which is crucial for various cellular processes.
  • cAMP Pathway Activation: It activates the cyclic adenosine monophosphate (cAMP) pathway, promoting cell proliferation and migration in human keratinocytes .
  • Wound Healing: In vitro studies have demonstrated that Sandalore enhances wound healing by facilitating keratinocyte migration and proliferation, making it a promising candidate for therapeutic applications in dermatology .

The synthesis of Sandalore typically involves several steps:

  • Starting Materials: The primary reactants are campholenic aldehyde and butanone.
  • Catalytic Reaction: A catalyst and an alkaline substance are used under hydrogenation conditions to facilitate the reaction between these starting materials.
  • Purification: After synthesis, additional purification steps are often required to ensure the compound meets commercial standards .

This synthetic approach not only provides an alternative to natural sandalwood oil but also helps alleviate pressure on dwindling natural resources.

Sandalore is widely utilized across various industries:

  • Fragrance Industry: It is employed as a sandalwood substitute in perfumes due to its rich, warm scent profile and tenacity.
  • Cosmetics: Its properties promote hair growth and skin regeneration, making it valuable in cosmetic formulations aimed at improving skin health .
  • Pharmaceuticals: Research indicates potential applications in medicine, particularly related to dermatological treatments .

Studies have focused on Sandalore's interactions with specific receptors and its effects on cellular behaviors:

  • Olfactory Receptor Interaction: Sandalore's activation of OR2AT4 has been shown to mediate significant cellular responses, including increased calcium signaling and enhanced cell proliferation.
  • Hair Growth Studies: In organ-cultured human scalp hair follicles, Sandalore has been demonstrated to prolong the anagen phase by reducing apoptosis and increasing IGF-1 production .

These findings underscore the compound's potential therapeutic uses beyond fragrance.

Sandalore shares similarities with several other compounds known for their sandalwood-like fragrances or biological activities. Here are notable comparisons:

CompoundChemical StructureUnique Features
SantalolCAS# 11031-45-1Main component of natural sandalwood oil; derived from Santalum trees.
EbanolCAS# 1205-17-0Synthetic sandalwood odorant; used for similar applications as Sandalore.
Iso E SuperCAS# 54464-57-2Known for its woody scent; often used as a fragrance enhancer.
AmbroxanCAS# 6790-58-5A synthetic compound with a strong ambergris scent; used in perfumery.

Sandalore stands out due to its specific agonistic action on the olfactory receptor OR2AT4, which not only contributes to its fragrance profile but also facilitates biological activities such as hair growth promotion . This unique combination of olfactory properties and biological efficacy distinguishes it from other similar compounds.

Physical Description

Liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

210.198365449 g/mol

Monoisotopic Mass

210.198365449 g/mol

Heavy Atom Count

15

UNII

1XL3NL51UU

GHS Hazard Statements

Aggregated GHS information provided by 1771 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (95.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

65113-99-7

Wikipedia

Sandalore

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients

General Manufacturing Information

Miscellaneous Manufacturing
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types